molecular formula C22H32NNa2O6P B607282 EIDD-1619 CAS No. 1659302-92-7

EIDD-1619

Cat. No. B607282
M. Wt: 483.45
InChI Key: KTDDHPWYWWATQZ-PCIFYBGOSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

EIDD-1619 is a novel water-soluble analog of progesterone.

Scientific Research Applications

Antiviral Activity and Resistance Barrier

EIDD-1619 has been recognized for its significant potential in the field of influenza treatment. A key study highlighted that EIDD-1619, through its oral efficacy, demonstrated substantial therapeutic effects in infected models, reducing symptoms and virus load. This research emphasizes EIDD-1619's capability as a broad-spectrum inhibitor for influenza A and B viruses, presenting a high barrier to genetic resistance. This aspect is particularly crucial as it addresses the challenge of rapidly emerging resistance to antiviral therapeutics, a common issue in influenza virus treatments. The study underscores the promise of EIDD-1619 as a candidate for managing seasonal and pandemic influenza infections (Toots et al., 2019).

Ecological Interface Design (EID) Methodology

While not directly related to EIDD-1619, the principles of Ecological Interface Design (EID) have been applied in various research fields, including health and complex system management. This methodology, while distinct from EIDD-1619, emphasizes the importance of interface design in enhancing performance and decision-making in complex systems. EID has been applied to improve situation awareness in complex environments such as advanced control rooms and digitalized systems. This approach to design could be relevant in the context of EIDD-1619, particularly in terms of developing interfaces for monitoring and managing the drug's application in clinical settings (Kim et al., 2012), (Vicente, 2002).

properties

CAS RN

1659302-92-7

Product Name

EIDD-1619

Molecular Formula

C22H32NNa2O6P

Molecular Weight

483.45

IUPAC Name

Pregn-4-ene-3,20-dione (3E)-3-[O-[(phosphonooxy)methyl]oxime] sodium salt

InChI

InChI=1S/C22H34NO6P.2Na/c1-14(24)18-6-7-19-17-5-4-15-12-16(23-28-13-29-30(25,26)27)8-10-21(15,2)20(17)9-11-22(18,19)3;;/h12,17-20H,4-11,13H2,1-3H3,(H2,25,26,27);;/q;2*+1/p-2/b23-16+;;/t17-,18+,19-,20-,21-,22+;;/m0../s1

InChI Key

KTDDHPWYWWATQZ-PCIFYBGOSA-L

SMILES

CC([C@H]1CC[C@@]2([H])[C@]3([H])CCC4=C/C(CC[C@]4(C)[C@@]3([H])CC[C@]12C)=N/OCOP([O-])([O-])=O)=O.[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

EIDD-1619

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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